(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid

carboxypeptidase substrate kinetics enzyme specificity profiling serine carboxypeptidase assay

Z-Ala-Leu-OH (N-carbobenzoxy-L-alanyl-L-leucine, CAS 24959-68-0) is a Cbz (Z)-protected dipeptide composed of L-alanine at the P1 position and L-leucine at the P1′ position, bearing a free C-terminal carboxylic acid. The benzyloxycarbonyl (Z/Cbz) group provides orthogonal protection compatible with solution-phase peptide synthesis strategies and enables selective deprotection via catalytic hydrogenolysis without affecting base-labile protecting groups.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
CAS No. 24959-68-0
Cat. No. B152467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid
CAS24959-68-0
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H24N2O5/c1-11(2)9-14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)
InChIKeyYRQTWFBFEXBEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Ala-Leu-OH (CAS 24959-68-0): A Protected Dipeptide with Documented Carboxypeptidase Substrate Superiority


Z-Ala-Leu-OH (N-carbobenzoxy-L-alanyl-L-leucine, CAS 24959-68-0) is a Cbz (Z)-protected dipeptide composed of L-alanine at the P1 position and L-leucine at the P1′ position, bearing a free C-terminal carboxylic acid [1]. The benzyloxycarbonyl (Z/Cbz) group provides orthogonal protection compatible with solution-phase peptide synthesis strategies and enables selective deprotection via catalytic hydrogenolysis without affecting base-labile protecting groups . The compound is cataloged by major suppliers including Sigma Aldrich (Product No. C3251) and is routinely used as a model substrate for characterizing carboxypeptidase enzymes and as a synthetic building block for protease inhibitor development [1].

Why Z-Ala-Leu-OH Cannot Be Replaced by Sequence-Reversed or Differently Protected Dipeptide Analogs


Carboxypeptidase substrate recognition is exquisitely sensitive to both the penultimate (P1) and C-terminal (P1′) amino acid identity. In Z-Ala-Leu-OH, the small alanine at P1 combined with the branched hydrophobic leucine at P1′ creates a spatial and electronic profile that is not reproduced by sequence-reversed analogs (e.g., Z-Leu-Ala-OH) or analogs bearing aromatic P1′ residues (e.g., Z-Ala-Phe-OH) [1]. Furthermore, the choice of N-terminal protecting group directly influences enzymatic synthesis yields: studies comparing For, Ac, Boc, Z, and Fmoc protecting groups in α-chymotrypsin-catalyzed dipeptide synthesis identified Boc and Z as the most reactive N-α groups, whereas Fmoc-protected substrates showed inferior performance under identical conditions [2]. Substitution with an Fmoc or Boc analog therefore alters both enzymatic recognition and synthetic utility in ways that cannot be predicted from sequence homology alone.

Quantitative Differentiation Evidence for Z-Ala-Leu-OH Versus Closest Dipeptide Analogs


3.8-Fold Higher Catalytic Efficiency (kcat/Km) Compared to Z-Phe-Leu-OH on Triticale Carboxypeptidase III

In a head-to-head kinetic comparison on purified triticale carboxypeptidase III, Z-Ala-Leu-OH (N-CBZ-Ala-Leu) exhibited a catalytic efficiency (kcat/Km) of 9,209 min⁻¹·mM⁻¹, representing a 3.8-fold advantage over Z-Phe-Leu-OH (2,397 min⁻¹·mM⁻¹) [1]. The difference is driven primarily by a 7.0-fold higher turnover number (kcat: 3,868 vs. 551 min⁻¹), as the Km values are comparable (0.42 vs. 0.23 mM). When compared to Z-Ala-Glu-OH, Z-Ala-Leu-OH shows a >22-fold higher catalytic efficiency (9,209 vs. 417 min⁻¹·mM⁻¹). Among all N-CBZ-dipeptide substrates tested, Z-Ala-Leu-OH ranks among the top three substrates alongside Z-Ala-Met-OH (kcat/Km = 10,928 min⁻¹·mM⁻¹) and Z-Ala-Phe-OH (10,277 min⁻¹·mM⁻¹), with only marginal differences among these top performers [1].

carboxypeptidase substrate kinetics enzyme specificity profiling serine carboxypeptidase assay

Highest Hydrolysis Rate Among N-Cbz-Ala-X Peptides on Candida albicans Intracellular Carboxypeptidase

On partially purified intracellular carboxypeptidase from Candida albicans H-317, N-Cbz-Ala-Leu gave the highest rate of hydrolysis among all N-Cbz-Ala-X peptides tested and served as the reference control (defined as 100% activity) [1]. By contrast, substrates such as Gly-Leu, Gly-Phe, Ile-Phe, Ile-Met, Glu-Phe, Glu-Tyr, Val-Phe, and Pro-Phe gave only ≤7% of the Z-Ala-Leu-OH hydrolysis rate. Significantly, the commonly used comparator N-Cbz-Phe-Leu showed a Km of 2 × 10⁻⁴ M at pH optimum 6.5 but was not the best substrate, with N-Cbz-Ala-Leu outperforming it [1]. No detectable hydrolysis was observed for N-Cbz peptides with Gly-Met, Gly-Val, Gly-Tyr, Gly-Ile, or Ile-Val sequences, demonstrating the unique sequence requirements that Z-Ala-Leu-OH fulfills [1].

fungal carboxypeptidase Candida albicans enzymology antifungal target screening

Z-Protected Dipeptides Deliver 82–85% Enzymatic Synthesis Yields, Matching Boc and Outperforming Fmoc Under Comparable Conditions

In a systematic study of five N-α-protecting groups (For, Ac, Boc, Z, and Fmoc) on α-chymotrypsin-catalyzed synthesis of X-Phe-Leu-NH₂, the Z (Cbz) group consistently rendered peptide yields of 82–85% at low reaction temperatures and low DMF concentrations, a performance statistically indistinguishable from Boc and superior to Fmoc under the same condition set [1]. Boc and Z were explicitly identified as the most reactive N-α groups and the most suitable for enzymatic peptide synthesis. The study further established a quantitative structure-activity relationship correlating log k′ (first-order kinetic constant) with reaction temperature, DMF concentration, and protecting group hydrophobicity (log P), enabling predictive selection of protecting groups for enzymatic coupling reactions [1]. While this evidence derives from the X-Phe-Leu-NH₂ model system rather than Z-Ala-Leu-OH specifically, it constitutes class-level inference that Z-protected dipeptides bearing aliphatic P1 residues (Ala) are kinetically favored over Fmoc-protected analogs in enzyme-catalyzed condensations.

enzymatic peptide synthesis protecting group selection α-chymotrypsin biocatalysis

Z-Ala-Leu-OH as the Direct Educt for Fluorinated α-Keto Acid Chymotrypsin Inhibitors with Sub-Micromolar Ki Values

Z-Ala-Leu-OH is specifically documented as the educt (synthetic precursor) for the preparation of fluorinated α-keto carboxylic inhibitors of chymotrypsin, as reported by Parisi and Abeles [1]. The resulting inhibitors, constructed on the Z-Ala-Leu scaffold extended with Arg-OMe or Val-OEt, exhibited Ki values of 0.19 µM and 3.6 µM, respectively—representing potency improvements of approximately 25,000-fold and 1,300-fold over non-fluorinated benzylpyruvic acid derivative controls (Ki range: 4,700 to 15 µM) [2]. The Z-Ala-Leu dipeptide core is structurally essential to this pharmacophore, as the Ala-Leu sequence provides the P1–P1′ recognition elements required for chymotrypsin S1 pocket binding. Substitution with an alternative dipeptide core (e.g., Z-Leu-Ala-OH or Z-Phe-Leu-OH) would alter the P1 specificity determinant and is predicted to degrade binding affinity based on established chymotrypsin substrate preference for small hydrophobic P1 residues [2].

serine protease inhibitor chymotrypsin inhibition fluorinated pharmacophore

Z-Ala-Leu-OH Enables Orthogonal Deprotection Strategies Unavailable to Fmoc- or Boc-Protected Analogs in Solution-Phase Synthesis

The Cbz (Z) group on Z-Ala-Leu-OH can be removed by catalytic hydrogenolysis (H₂/Pd-C), a deprotection modality that is fully orthogonal to the base-labile Fmoc group and the acid-labile Boc group . This orthogonality is documented in the context of modern Cbz applications: Cbz-protected substrates are generally stable to bases and mild acidic treatment, and can tolerate Boc removal conditions, enabling staged deprotection sequences that are inaccessible with Fmoc- or Boc-only protection schemes . A recent (2024) report in The Journal of Organic Chemistry further demonstrated that N-Cbz can be selectively removed using an AlCl₃/HFIP system in the presence of O-Bn and N-Bn protecting groups, a chemoselectivity not achievable with Fmoc (which requires secondary amine bases) or Boc (which requires strong acid) . While this is class-level evidence applicable to all Cbz-protected compounds, it directly supports the selection of Z-Ala-Leu-OH over Fmoc-Ala-Leu-OH in synthetic routes requiring orthogonal N-terminal deprotection.

orthogonal protection solution-phase peptide synthesis hydrogenolytic deprotection

High-Impact Application Scenarios for Z-Ala-Leu-OH (CAS 24959-68-0) Based on Quantitative Differentiation Evidence


Carboxypeptidase Activity Assays Requiring Maximum Substrate Turnover and Signal Sensitivity

Z-Ala-Leu-OH is the substrate of choice for carboxypeptidase III and related serine carboxypeptidase activity assays where maximal catalytic turnover is required. The kcat of 3,868 min⁻¹ on triticale carboxypeptidase III exceeds that of Z-Phe-Leu-OH by 7-fold, directly reducing the amount of enzyme needed per assay point and improving the lower limit of detection [1]. For laboratories standardizing carboxypeptidase activity measurements across plant, fungal, or yeast enzyme preparations, Z-Ala-Leu-OH provides a validated positive control that ensures inter-laboratory reproducibility, as its kinetic constants have been independently determined in multiple enzyme systems [1][2].

Synthesis of Fluorinated α-Keto Acid Chymotrypsin Inhibitors (Parisi-Abeles Pharmacophore Series)

Z-Ala-Leu-OH is the structurally required educt for constructing the fluorinated α-keto acid inhibitor series reported by Parisi and Abeles (Biochemistry, 1992), which yielded chymotrypsin inhibitors with Ki values as low as 0.19 µM—a ~25,000-fold improvement over non-fluorinated benzylpyruvic acid derivatives [3]. Any substitution of the Ala-Leu dipeptide core alters the P1–P1′ recognition determinants essential for chymotrypsin S1 pocket binding; procurement of the exact Z-Ala-Leu-OH building block is therefore mandatory for replicating or extending this inhibitor chemotype [3].

Solution-Phase Peptide Synthesis Routes Requiring Orthogonal N-Terminal Deprotection via Catalytic Hydrogenolysis

In solution-phase peptide synthesis where orthogonal protection is critical, Z-Ala-Leu-OH enables N-terminal deprotection by catalytic hydrogenolysis (H₂/Pd-C) without affecting base-labile (Fmoc) or acid-labile (tert-butyl ester, Boc) protecting groups elsewhere in the molecule . This orthogonality is not available from Fmoc-Ala-Leu-OH or Boc-Ala-Leu-OH. Furthermore, the recently reported AlCl₃/HFIP method allows selective N-Cbz removal while retaining O-Bn and N-Bn groups, providing an additional deprotection dimension for complex synthetic sequences . The Z group also delivers enzymatic coupling yields of 82–85% under mild conditions, matching Boc and outperforming Fmoc [4].

Fungal Carboxypeptidase Characterization and Antifungal Target Validation Studies

For laboratories studying Candida albicans carboxypeptidases or related fungal serine carboxypeptidases, Z-Ala-Leu-OH (N-Cbz-Ala-Leu) is the validated optimal substrate, having demonstrated the highest hydrolysis rate among all N-Cbz-dipeptides tested on the C. albicans intracellular carboxypeptidase [2]. Alternative N-Cbz-dipeptides gave ≤7% of the Z-Ala-Leu-OH hydrolysis rate, and substrates bearing Gly, Val, or Ile at P1 showed no detectable turnover [2]. Using Z-Ala-Leu-OH as the positive control substrate eliminates the risk of false-negative results in inhibitor screening campaigns and ensures maximal assay window for high-throughput enzyme activity measurements in antifungal target validation programs.

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